molecular formula C18H22ClN3O3S B2407069 2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide CAS No. 899758-57-7

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide

Cat. No. B2407069
CAS RN: 899758-57-7
M. Wt: 395.9
InChI Key: ATQFNVFVGXMGNO-UHFFFAOYSA-N
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Description

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C18H22ClN3O3S and its molecular weight is 395.9. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Derivatives in Green Algae Research

The study of chloroacetamide derivatives, such as those structurally related to 2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide, has been conducted in the context of their impact on fatty acid synthesis in green algae, specifically Scenedesmus acutus. Chloroacetamides like alachlor and metazachlor are known for their herbicidal properties, affecting annual grasses and broad-leaved weeds across various crops. This research underlines the biochemical mechanisms of chloroacetamides and their potential effects on non-target organisms in aquatic environments (Weisshaar & Böger, 1989).

Computational and Pharmacological Evaluation of Derivatives

A comprehensive study evaluated the computational and pharmacological potentials of heterocyclic derivatives, including those similar in structure to our compound of interest. The research encompassed toxicity assessments, tumor inhibition, and evaluations of analgesic and anti-inflammatory actions. This work highlights the diverse therapeutic potential of such compounds, with specific derivatives demonstrating moderate inhibitory effects across various assays (Faheem, 2018).

Herbicide Metabolism and Environmental Impact

The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been scrutinized, offering insights into the environmental and health implications of such compounds. This research sheds light on the metabolic pathways of chloroacetamides and their potential carcinogenicity, underscoring the importance of understanding these mechanisms for assessing environmental risks and human exposure (Coleman et al., 2000).

Novel Coordination Complexes and Antioxidant Activity

Investigations into pyrazole-acetamide derivatives have led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies explore the role of hydrogen bonding in the self-assembly processes and evaluate the antioxidant activities of these complexes. Such research underscores the potential of these compounds in developing new materials with significant antioxidant properties (Chkirate et al., 2019).

Synthesis and Biological Screening

Further research into the synthesis and biological screening of novel derivatives, including those similar to this compound, has been conducted. These studies aim to evaluate the antimicrobial potential of such compounds, highlighting their relevance in developing new therapeutic agents with effective antimicrobial properties (Rehman et al., 2013).

properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-12(2)6-7-20-16(23)11-26-17-18(24)22(9-8-21-17)13-4-5-15(25-3)14(19)10-13/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQFNVFVGXMGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC=CN(C1=O)C2=CC(=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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